Esculin
Overview
Description
Esculin is a hydroxycoumarin that is the 6-O-beta-D-glucoside of esculetin . It is a glucoside found in the inner bark of the horse chestnut (Aesculus hippocastanum) and roots of the yellow jessamine (Gelsemium sempervirens) that absorbs ultraviolet rays .
Synthesis Analysis
The oligomerization of esculin, catalyzed by the laccase from Trametes versicolor, was realized in an attempt to improve the properties of this glycosidic coumarin . A whole-cell catalytic strategy for esculin acylation was developed to improve its lipophilicity .Molecular Structure Analysis
Esculin is structurally a hydroxycoumarin found in various medicinal plants . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The oxidative oligomerization of esculin by laccase from Trametes versicolor was performed in the presence of ethanol, a biocompatible co-solvent for food and nutraceutical applications . The enzymatic polymerization of several phenolic species like hydroxybenzene, cresol, cardanol, catechol, catechin, or rutin was already reported .Physical And Chemical Properties Analysis
Esculin has a molecular formula of C15H16O9 and a molecular weight of 340.28 g/mol . It has a role as an antioxidant and a metabolite. It is a beta-D-glucoside and a hydroxycoumarin .Scientific Research Applications
Phloem Transport Studies
- Phloem Transport Velocity and Environmental Cues: Esculin, a fluorescent coumarin glucoside, is used as a sucrose mimic to study phloem transport. It demonstrates that phloem transport velocity is regulated by environmental cues, changes in sucrose levels, and the expression of the sucrose transporter AtSUC2. This makes esculin an ideal tool for live-imaging experiments and in vivo studies of phloem transport (Knox et al., 2018).
Anti-inflammatory and Anti-oxidative Properties
- Inhibition of NF-κB Activation: Esculin exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO) through the inhibition of nuclear factor-κB (NF-κB) activation in macrophages. It also shows protective effects against endotoxin shock induced by lipopolysaccharide (LPS) in mice, reducing inflammatory cytokines and tissue injury (Li et al., 2016).
- Regulation of TNF-α and IL-6 Production: Esculin regulates tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) production in LPS-stimulated mouse peritoneal macrophages through the MAPK pathway, indicating its potential as an anti-inflammatory agent (Niu et al., 2015).
Chromatographic Analysis
- Hydrophilic Interaction Chromatography of Esculin: Esculin's analysis in ointments is facilitated using hydrophilic interaction chromatography with UV detection. This study provides new methods for the separation and quantitation of esculin in pharmaceutical formulations (Abdulla & Rasheed, 2020).
Renal Protection and Diabetes Management
- **Protective Effect on Diabetic Renal Damage:** Esculin exhibits a protective effect against streptozotocin-induced diabetic renal damage in mice. It supports the therapeutic potential of esculin in managing diabetes and oxidative stress-related inflammatory processes in the kidney (Kang et al., 2014).
Lung Injury and Inflammation
- Inhibition of Inflammation in Acute Lung Injury: Esculin inhibits the inflammation of LPS-induced acute lung injury in mice, regulating Toll-like receptor/NF-κB pathways. This study demonstrates esculin's protective effect on LPS-induced acute lung injury in mice (Tianzhu & Shumin, 2015).
Biosynthesis and Cytotoxicity Studies
- Biosynthesis of Esculin Esters: A whole-cell catalytic strategy for esculin acylation is developed to improve its lipophilicity. This study provides a novel biocatalytic strategy for the acylation of esculin and insights into its application as a food additive or drug (Hao et al., 2021).
Pharmacokinetic Properties
- Pharmacological and Pharmacokinetic Properties: A comprehensive review on esculin's pharmacological effects and pharmacokinetic characteristics reveals its potential in treating various diseases related to inflammation and oxidative damage, suggesting further high-quality studies for clinical efficacy establishment (Li et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCADAYNFIFUHF-TVKJYDDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045318 | |
Record name | Esculin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aesculin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The main activities of Esculine focus on capillary protection, as it improves capillary permeability and fragility. It is reported to inhibit catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue. Esculine also showed good antioxidant properties, protecting triglycerides against auto-oxidation at high temperatures . The antioxidant property might as well explain some of the anti-inflammatory activity of the product, making it a suitable product for after sun treatments, for example. | |
Record name | Esculin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13155 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Esculin | |
CAS RN |
531-75-9 | |
Record name | Esculin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esculin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esculin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13155 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Esculin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aesculin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Esculin, Aesculin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESCULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y1L18LQAF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Aesculin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 °C | |
Record name | Aesculin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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